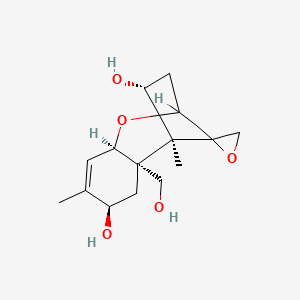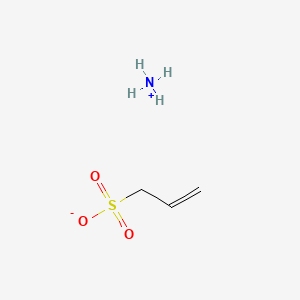
Potassium 4-bromo-2,6-xylenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-bromo-2,6-xylenolate is an organometallic compound with the molecular formula C8H8BrKO. It is a potassium salt of 4-bromo-2,6-xylenol, a derivative of xylenol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 4-bromo-2,6-xylenolate can be synthesized through the reaction of 4-bromo-2,6-xylenol with potassium hydroxide (KOH) in an aqueous or alcoholic medium. The reaction typically involves the deprotonation of the hydroxyl group of 4-bromo-2,6-xylenol by KOH, resulting in the formation of the potassium salt .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 4-bromo-2,6-xylenolate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the bromine atom can be reduced or the aromatic ring can be oxidized.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include substituted derivatives of 4-bromo-2,6-xylenolate, depending on the nucleophile used.
Oxidation Reactions: Products may include oxidized forms of the aromatic ring, such as quinones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Potassium 4-bromo-2,6-xylenolate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of potassium 4-bromo-2,6-xylenolate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its bromine atom can participate in substitution reactions, while the aromatic ring can undergo redox transformations.
Vergleich Mit ähnlichen Verbindungen
Potassium 4-chloro-2,6-xylenolate: Similar in structure but with a chlorine atom instead of bromine.
Potassium 4-fluoro-2,6-xylenolate: Contains a fluorine atom instead of bromine.
Potassium 4-iodo-2,6-xylenolate: Contains an iodine atom instead of bromine.
Uniqueness: Potassium 4-bromo-2,6-xylenolate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and research .
Eigenschaften
CAS-Nummer |
85712-09-0 |
|---|---|
Molekularformel |
C8H8BrKO |
Molekulargewicht |
239.15 g/mol |
IUPAC-Name |
potassium;4-bromo-2,6-dimethylphenolate |
InChI |
InChI=1S/C8H9BrO.K/c1-5-3-7(9)4-6(2)8(5)10;/h3-4,10H,1-2H3;/q;+1/p-1 |
InChI-Schlüssel |
POYJOQSEOCBBNZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1[O-])C)Br.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Azido[1,1'-biphenyl]-2-YL acetate](/img/structure/B12650190.png)













